molecular formula C8H10O3S2 B12855618 S-(2-Methylbenzyl) O-hydrogen sulfurothioate

S-(2-Methylbenzyl) O-hydrogen sulfurothioate

Cat. No.: B12855618
M. Wt: 218.3 g/mol
InChI Key: UAXKTUKKZSOIJC-UHFFFAOYSA-N
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Description

S-(2-Methylbenzyl) O-hydrogen sulfurothioate: is an organosulfur compound with a unique structure that includes a sulfurothioate group attached to a 2-methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 2-methylbenzyl chloride with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Methylbenzyl) O-hydrogen sulfurothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfurothioate group to thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: S-(2-Methylbenzyl) O-hydrogen sulfurothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems and their potential therapeutic applications.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-(2-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with molecular targets such as enzymes and receptors. The sulfurothioate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • S-(2-Aminoethyl) hydrogen sulfurothioate
  • S-(2-amino-5-(dimethylamino)phenyl) O-hydrogen sulfurothioate

Comparison: S-(2-Methylbenzyl) O-hydrogen sulfurothioate is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and physical properties compared to other sulfurothioates

Properties

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

1-methyl-2-(sulfosulfanylmethyl)benzene

InChI

InChI=1S/C8H10O3S2/c1-7-4-2-3-5-8(7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11)

InChI Key

UAXKTUKKZSOIJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSS(=O)(=O)O

Origin of Product

United States

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